molecular formula C18H17N3O2 B3389745 1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 937598-78-2

1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Cat. No.: B3389745
CAS No.: 937598-78-2
M. Wt: 307.3 g/mol
InChI Key: AMIFSJBVJVHAJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS: 937598-74-8; molecular formula: C₁₉H₁₈N₃O₂; molecular weight: 329.37) is a pyrazolo-pyridine derivative characterized by a benzyl group at position 1, a cyclopropyl substituent at position 6, and a methyl group at position 3 . This compound belongs to a class of heterocyclic molecules with demonstrated pharmacological relevance, particularly as peroxisome proliferator-activated receptor (PPAR) activators. Evidence suggests its efficacy in managing dyslipidemia, with studies indicating its ability to reduce plasma triglyceride levels comparably to fenofibrate in preclinical models .

Structurally, the pyrazolo[3,4-b]pyridine core provides a rigid scaffold that enhances binding affinity to biological targets. The cyclopropyl group at position 6 introduces steric constraints that may influence metabolic stability, while the benzyl moiety at position 1 modulates lipophilicity and membrane permeability . The compound is synthesized via multi-step heterocyclic condensation reactions, as outlined in patent literature .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-11-16-14(18(22)23)9-15(13-7-8-13)19-17(16)21(20-11)10-12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIFSJBVJVHAJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Carboxylic Acid Functional Group Reactions

The carboxylic acid group at position 4 is the most reactive site, enabling diverse transformations:

1.1. Esterification

The acid reacts with alcohols under acidic or coupling conditions to form esters. For example:

  • Reaction with methanol : Forms the methyl ester derivative in the presence of H<sub>2</sub>SO<sub>4</sub> or DCC (dicyclohexylcarbodiimide) .

  • Reaction with benzyl alcohol : Produces the benzyl ester via Steglich esterification .

Example Reaction Table

ReagentConditionsProductYieldReference
CH<sub>3</sub>OH + H<sub>2</sub>SO<sub>4</sub>Reflux, 12 hMethyl ester~75%
BnOH + DCCRT, 24 hBenzyl ester~82%

1.2. Amidation

The carboxylic acid forms amides via activation to an acyl chloride or using coupling agents:

  • Acyl chloride intermediate : Treatment with SOCl<sub>2</sub> or PCl<sub>3</sub> generates the acid chloride, which reacts with amines (e.g., benzylamine) to yield amides .

  • Direct coupling : Using EDCI/HOBt or DCC produces amides without isolating intermediates.

Example Reaction Table

AmineCoupling AgentProductYieldReference
BenzylamineSOCl<sub>2</sub> → DCM, RTN-Benzylamide~68%
AnilineEDCI/HOBt, DMFN-Phenylamide~85%

1.3. Decarboxylation

Under thermal conditions (>200°C) or basic media, decarboxylation occurs, yielding 6-cyclopropyl-3-methyl-1-benzyl-1H-pyrazolo[3,4-b]pyridine .

2.1. Halogenation

Selective bromination at position 5 is achieved using NBS (N-bromosuccinimide) in DMF .

Cyclopropane Ring Modifications

The cyclopropyl group is generally stable but can undergo ring-opening under strong acidic conditions (e.g., H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O) to form a propyl chain .

Stability Under Physiological Conditions

  • pH-dependent hydrolysis : The carboxylic acid remains stable at neutral pH but undergoes slow hydrolysis in strongly acidic/basic environments.

  • Enzymatic degradation : Liver microsomes convert the compound to hydroxylated metabolites via CYP450 enzymes .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

1. Anticancer Activity
Studies have shown that derivatives of pyrazolo[3,4-b]pyridine compounds can inhibit the growth of cancer cell lines. For instance:

  • Compound Efficacy : In vitro studies demonstrated significant inhibition against leukemia cell lines (e.g., MOLT-4) and CNS cancer cell lines (e.g., SF-295) with inhibition rates of 84.19% and 72.11%, respectively .

2. Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. This mechanism may involve:

  • Binding to active sites of enzymes, thereby modulating their activity to elicit therapeutic effects.

3. Neuroprotective Effects
Preliminary research suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The interactions with neuronal receptors could lead to beneficial outcomes in models of neurotoxicity.

Case Studies

Several studies have documented the effects of this compound and its derivatives:

StudyFindings
Güzel-Akdemir et al. (2021)Investigated anticancer activity against multiple cell lines, highlighting significant inhibition rates for specific derivatives .
MDPI Journal (2021)Discussed synthesis methods and the biological evaluation of pyrazole derivatives, noting their potential as anticancer agents .
ChemDiv Research (2021)Provided insights into the structural characteristics and potential applications in drug discovery, emphasizing enzyme inhibition mechanisms .

Synthesis and Functionalization

The synthesis of 1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions that allow for the introduction of various substituents to enhance biological activity. Key synthetic routes include:

  • Condensation Reactions : Utilization of phenylhydrazines in reactions with diketones to yield pyrazole derivatives.

Mechanism of Action

The mechanism of action of 1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structural similarity to purine bases allows it to mimic the natural substrates of these targets, leading to the modulation of their activity . This can result in various biological effects, including inhibition of enzyme activity and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: 1-Benzyl vs. 6-Cyclopropyl vs. 6-Phenyl: The cyclopropyl group reduces steric bulk compared to phenyl, possibly improving metabolic stability . 1-Alkyl Chains (e.g., butyl): Shorter alkyl chains (e.g., butyl) decrease molecular weight and may alter pharmacokinetic profiles .

PPAR Activation

  • 1-Benzyl-6-cyclopropyl-3-methyl derivative demonstrates comparable triglyceride-lowering efficacy to fenofibrate (EC₅₀ < 1 μM), likely due to selective PPAR activation .
  • 1-(4-Fluorophenyl)-3-methyl-6-phenyl analog shows reduced potency (EC₅₀ ~5 μM), suggesting that fluorophenyl substitution at position 1 diminishes PPAR affinity .

Anticoagulant Activity

  • Apixaban (BMS-562247), a related pyrazolo[3,4-c]pyridine derivative, inhibits blood coagulation factor Xa (IC₅₀ = 0.08 nM) but lacks the cyclopropyl and benzyl substituents of the target compound. This highlights the importance of the pyrazolo[3,4-b]pyridine scaffold for PPAR vs. pyrazolo[3,4-c]pyridine for anticoagulant activity .

Pharmacokinetic and Solubility Trends

  • Lipophilicity : The benzyl group in the target compound increases logP compared to 1-butyl analogs, favoring membrane permeability but risking higher plasma protein binding .
  • Metabolic Stability : Cyclopropyl substituents are associated with enhanced resistance to oxidative metabolism compared to phenyl groups .

Biological Activity

1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SARs), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O2C_{18}H_{17}N_{3}O_{2} with a molecular weight of 293.32 g/mol. The compound features a pyrazolo[3,4-b]pyridine core, which is known for its pharmacological relevance.

PropertyValue
Molecular FormulaC18H17N3O2
Molecular Weight293.32 g/mol
IUPAC NameThis compound
CAS Number954265-99-7

Anticancer Properties

Research indicates that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit significant anticancer activity. For instance, a study identified several derivatives that act as potent inhibitors of TBK1 (TANK-binding kinase 1), which is implicated in various cancers. One derivative showed an IC50 value of 0.2 nM against TBK1 and demonstrated antiproliferative effects on multiple cancer cell lines including A172 and U87MG .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly through the inhibition of TBK1 signaling pathways. TBK1 is crucial for the regulation of inflammatory responses, and its inhibition can lead to reduced expression of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Antimicrobial Activity

Preliminary studies have indicated that pyrazolo[3,4-b]pyridine derivatives possess antimicrobial properties. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

The biological activity of this compound is primarily attributed to its ability to bind to specific protein targets such as kinases involved in cancer and inflammation pathways. The binding affinity and selectivity are influenced by the substituents on the pyrazolo core, which modulate its interaction with these targets.

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications at various positions on the pyrazolo ring can significantly alter potency and selectivity:

  • Position 1 : Substituents at this position can enhance binding affinity to TBK1.
  • Position 6 : Cyclopropyl groups have been shown to improve metabolic stability.
  • Position 4 : Carboxylic acid functionality is essential for maintaining solubility and bioavailability.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:

  • In Vitro Studies : A series of derivatives were tested against various cancer cell lines, demonstrating varying degrees of antiproliferative activity. The most potent derivatives showed IC50 values in the nanomolar range.
  • In Vivo Efficacy : Animal models treated with selected derivatives exhibited reduced tumor growth compared to control groups, supporting their potential as therapeutic agents.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, and how can reaction yields be optimized?

  • Methodology : Begin with a multi-step synthesis involving cyclocondensation of substituted pyrazole precursors with cyclopropyl-containing intermediates. For example, adapt protocols from pyrazolo[3,4-b]pyridine syntheses using palladium-catalyzed cross-coupling for cyclopropane introduction . Optimize yields by controlling reaction temperature (80–100°C), solvent choice (DMF or toluene), and catalyst loading (5–10 mol% Pd) . Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity (>95%) using HPLC .

Q. Which analytical techniques are critical for structural elucidation, and what key spectral markers should researchers prioritize?

  • Methodology : Use 1^1H NMR (300 MHz, DMSO-d6d_6) to identify aromatic protons (δ 7.4–7.6 ppm), cyclopropyl protons (δ 1.7–2.0 ppm), and methyl groups (δ 2.5–2.6 ppm) . LC-MS (m/zm/z: [M+H]+^+) confirms molecular weight (e.g., 248.2 for analogs) . High-resolution mass spectrometry (HRMS) and IR (C=O stretch ~1700 cm1^{-1}) validate functional groups. Reference canonical SMILES and InChI keys for computational validation .

Advanced Research Questions

Q. How do steric and electronic effects of the benzyl and cyclopropyl groups influence regioselectivity in nucleophilic substitution reactions?

  • Methodology : Perform density functional theory (DFT) calculations to map electron density distribution, particularly at the pyridine nitrogen and carboxylic acid positions . Experimentally, compare reaction kinetics using substituents with varying electronegativity (e.g., fluorobenzyl vs. benzyl). Monitor regioselectivity via 19^{19}F NMR or X-ray crystallography (if crystals are obtainable) .

Q. What experimental strategies resolve discrepancies between computational predictions and empirical data on metabolic stability?

  • Methodology : Conduct microsomal stability assays (human/rat liver microsomes) to measure half-life (t1/2t_{1/2}) and intrinsic clearance. Cross-validate with in silico tools (e.g., SwissADME) to identify metabolic soft spots (e.g., cyclopropane ring oxidation). Adjust substituents (e.g., fluorination at the benzyl group) to block cytochrome P450-mediated degradation .

Q. Which in vivo models are suitable for pharmacokinetic profiling, given structural similarities to blood-brain barrier (BBB)-penetrant analogs?

  • Methodology : Use rodent models to assess BBB permeability via brain/plasma ratio measurements after intravenous administration. Compare with analogs like 1-tert-butyl derivatives, which show CNS activity . Apply LC-MS/MS for quantification in plasma and tissues. Consider transgenic models (e.g., P-glycoprotein knockouts) to evaluate efflux transporter interactions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize kinase inhibition potency while minimizing off-target effects?

  • Methodology : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to identify primary targets. Use molecular docking (AutoDock Vina) to model interactions with ATP-binding pockets. Synthesize analogs with modified substituents (e.g., 4-fluorobenzyl or isopropyl groups) and test in cellular assays (IC50_{50} determination) .

Data Contradiction Analysis

Q. How should researchers address inconsistent reports on the anti-proliferative activity of pyrazolo[3,4-b]pyridine analogs across cancer cell lines?

  • Methodology : Re-evaluate assay conditions (e.g., serum concentration, incubation time) to control for variability. Use isogenic cell lines (e.g., wild-type vs. mTOR/p70S6K mutants) to confirm mechanism specificity . Cross-reference with transcriptomic data (RNA-seq) to identify biomarkers of response .

Methodological Best Practices

  • Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to ensure consistency .
  • Analytical Validation : Use orthogonal methods (e.g., NMR + LC-MS) to confirm purity and identity, avoiding reliance on single datasets .
  • Biological Validation : Include positive controls (e.g., known kinase inhibitors) and dose-response curves to establish potency thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Reactant of Route 2
1-benzyl-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.